4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene
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Overview
Description
4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a benzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene typically involves the following steps:
Etherification: The formation of the benzyl ether linkage can be accomplished by reacting the brominated benzene derivative with 2-methylbenzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding dehalogenated benzene derivative.
Scientific Research Applications
4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a benzyl ether.
1-(Bromomethyl)-2-methylbenzene: Lacks the benzyl ether moiety.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a benzyl ether.
Properties
Molecular Formula |
C15H15BrO |
---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
4-bromo-2-methyl-1-[(2-methylphenyl)methoxy]benzene |
InChI |
InChI=1S/C15H15BrO/c1-11-5-3-4-6-13(11)10-17-15-8-7-14(16)9-12(15)2/h3-9H,10H2,1-2H3 |
InChI Key |
FNVFKLIWOAKPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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